1-(3-Methylphenyl)-4-(5-pyridin-2-yl-1,2,4-oxadiazol-3-yl)pyrrolidin-2-one
Description
This compound features a pyrrolidin-2-one core substituted with a 3-methylphenyl group at position 1 and a 5-pyridin-2-yl-1,2,4-oxadiazole moiety at position 2. The structural complexity arises from the oxadiazole ring, a bioisostere for amide or ester groups, which enhances metabolic stability and binding affinity.
Properties
IUPAC Name |
1-(3-methylphenyl)-4-(5-pyridin-2-yl-1,2,4-oxadiazol-3-yl)pyrrolidin-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N4O2/c1-12-5-4-6-14(9-12)22-11-13(10-16(22)23)17-20-18(24-21-17)15-7-2-3-8-19-15/h2-9,13H,10-11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CENHASYQQSVJIQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)N2CC(CC2=O)C3=NOC(=N3)C4=CC=CC=N4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-Methylphenyl)-4-(5-pyridin-2-yl-1,2,4-oxadiazol-3-yl)pyrrolidin-2-one typically involves multi-step organic reactions. A common approach might include:
Formation of the Pyrrolidinone Core: This could be achieved through a cyclization reaction involving an appropriate amine and a carbonyl compound.
Introduction of the Methylphenyl Group: This step might involve a Friedel-Crafts alkylation or acylation reaction.
Synthesis of the Pyridinyl-oxadiazolyl Moiety: This could be synthesized separately through a series of reactions involving pyridine and oxadiazole precursors, followed by coupling to the pyrrolidinone core.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This might include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
1-(3-Methylphenyl)-4-(5-pyridin-2-yl-1,2,4-oxadiazol-3-yl)pyrrolidin-2-one can undergo various chemical reactions, including:
Oxidation: Introduction of oxygen atoms into the molecule, potentially altering its biological activity.
Reduction: Removal of oxygen atoms or addition of hydrogen atoms, which can change the compound’s properties.
Substitution: Replacement of one functional group with another, which can be used to modify the compound’s activity or solubility.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.
Substitution: Various nucleophiles or electrophiles under appropriate conditions, such as halogenation with chlorine or bromine.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or carboxylic acid derivative, while reduction could produce an alcohol or amine.
Scientific Research Applications
1-(3-Methylphenyl)-4-(5-pyridin-2-yl-1,2,4-oxadiazol-3-yl)pyrrolidin-2-one may have applications in various fields:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe to study biological processes.
Medicine: Possible development as a drug candidate for treating diseases.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 1-(3-Methylphenyl)-4-(5-pyridin-2-yl-1,2,4-oxadiazol-3-yl)pyrrolidin-2-one would depend on its specific biological target. Generally, such compounds might interact with enzymes, receptors, or other proteins, modulating their activity and leading to a therapeutic effect. The exact molecular targets and pathways involved would require detailed biochemical studies.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Effects on Physicochemical Properties
Table 1: Key Structural and Physicochemical Comparisons
*Estimated based on molecular formula (C19H18N4O2).
†Estimated from analogs with similar substituents.
Key Observations:
- Halogen vs. Methyl Substitution : The 3-chloro-4-fluorophenyl analog (MW 371.8) has a higher logP (4.3) than the target compound, indicating increased lipophilicity due to halogen atoms. This may improve membrane permeability but reduce aqueous solubility.
- Piperidine vs. Pyrrolidinone Linkers: Piperidine-containing analogs (e.g., L703-0374, MW 464.95) exhibit higher molecular weights and steric bulk, likely diminishing blood-brain barrier penetration.
- Pyridine Position Matters : The pyridin-2-yl group in the target compound offers a distinct hydrogen-bonding profile compared to pyridin-4-yl analogs (e.g., ), which may alter target engagement.
Biological Activity
1-(3-Methylphenyl)-4-(5-pyridin-2-yl-1,2,4-oxadiazol-3-yl)pyrrolidin-2-one is a compound that has attracted attention in medicinal chemistry due to its potential biological activities, particularly in the realm of cancer therapy. The unique structural features of this compound, including the oxadiazole and pyrrolidine moieties, suggest diverse mechanisms of action and interactions with biological targets.
Chemical Structure
The compound's IUPAC name is this compound. Its molecular formula is , and it features a pyrrolidine ring linked to both a methylphenyl group and a pyridine-substituted oxadiazole.
The biological activity of this compound can be attributed to its ability to interact with various molecular targets:
- Enzyme Inhibition : The oxadiazole moiety has been shown to inhibit enzymes such as thymidylate synthase and histone deacetylases (HDAC), which are critical in cancer cell proliferation and survival .
- Receptor Interaction : The compound may also engage in π-π stacking interactions with aromatic residues in proteins, enhancing its binding affinity to target receptors involved in cellular signaling pathways.
Biological Activity Overview
Recent studies have highlighted the following biological activities associated with compounds containing the oxadiazole scaffold:
-
Anticancer Activity :
- Compounds similar to this compound have demonstrated significant cytotoxic effects against various cancer cell lines. For instance, derivatives have shown IC50 values ranging from to against MCF-7 breast cancer cells .
- Mechanistic studies indicate that these compounds induce apoptosis through pathways involving p53 activation and caspase cleavage .
- Antimicrobial Properties :
- Anti-inflammatory Effects :
Case Studies
Several studies have investigated the biological activity of related compounds:
Study 1: Anticancer Activity
A study published in MDPI demonstrated that specific 1,3,4-oxadiazole derivatives exhibited higher biological activity than doxorubicin against MCF-7 cells. The most effective compounds showed IC50 values comparable to known anticancer agents .
Study 2: Mechanism-Based Approaches
Research focusing on mechanism-based approaches for anticancer drugs highlighted the importance of targeting multiple enzymes involved in cancer progression. The hybridization of oxadiazoles with other pharmacophores was shown to enhance efficacy by targeting thymidylate synthase and HDACs .
Data Tables
| Biological Activity | IC50 Values (μM) | Target Cell Lines |
|---|---|---|
| Anticancer | 0.12 - 15.63 | MCF-7 |
| Antimicrobial | Varies | Various Pathogens |
| Anti-inflammatory | Not quantified | In vitro Models |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
